molecular formula C12H24N2O2S B2918535 1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea CAS No. 1396888-06-4

1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

Cat. No.: B2918535
CAS No.: 1396888-06-4
M. Wt: 260.4
InChI Key: VDJIPMBVGAVMFW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is an organic compound with the molecular formula C12H24N2O2S and a molecular weight of 260.4 g/mol. This compound is characterized by a cyclohexyl group attached to a urea moiety, which is further substituted with a hydroxy, methyl, and methylthio group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea involves several steps:

    Starting Materials: The synthesis typically begins with cyclohexylamine and isocyanate derivatives.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or methylthio groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.

Scientific Research Applications

1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Cyclohexyl-3-(2-hydroxy-2-methylpropyl)urea and 1-Cyclohexyl-3-(2-hydroxy-3-methylthio)propyl)urea share structural similarities.

    Uniqueness: The presence of both hydroxy and methylthio groups in this compound imparts unique chemical properties, making it distinct from its analogs.

Properties

IUPAC Name

1-cyclohexyl-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-12(16,9-17-2)8-13-11(15)14-10-6-4-3-5-7-10/h10,16H,3-9H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJIPMBVGAVMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCCCC1)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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